molecular formula C23H19FN4O4S B2790151 7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-39-2

7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2790151
CAS No.: 852171-39-2
M. Wt: 466.49
InChI Key: IYGXTNBEEMGZRI-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19FN4O4S and its molecular weight is 466.49. The purity is usually 95%.
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Biological Activity

The compound 7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of the target compound typically involves the reaction of specific precursors under controlled conditions. For instance, one method includes the use of an equimolar mixture of 7-(4-fluorobenzylidene) derivatives and benzoyl isothiocyanate in anhydrous ethanol. The reaction is carried out under reflux conditions for approximately two hours, yielding the desired product in good purity and yield (approximately 82%) after recrystallization from dimethylformamide .

Biological Activity Overview

The biological activity of pyrimidine derivatives like the target compound has been extensively studied due to their potential pharmacological effects. Key areas of activity include:

  • Antimicrobial Activity : Several studies have indicated that pyrimidine derivatives exhibit significant antibacterial and antifungal properties. For example, certain compounds within this class have been shown to inhibit the growth of various bacterial strains .
  • Anticancer Activity : Pyrimidines have also been investigated for their anticancer properties. The structural modifications in compounds can enhance their ability to inhibit cancer cell proliferation .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activities that surpass traditional non-steroidal anti-inflammatory drugs (NSAIDs) in specific assays .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialInhibition of bacterial growth in various strains
AntifungalEffective against specific fungal pathogens
AnticancerInhibition of cancer cell lines; differential effects noted
Anti-inflammatoryHigher activity than ibuprofen in certain assays

Case Studies

  • Antimicrobial Properties : A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that modifications at the 5-position significantly affected activity levels. The target compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria due to its unique substituents .
  • Cytotoxicity Assays : In vitro assays conducted on several cancer cell lines revealed that compounds similar to the target structure displayed varying degrees of cytotoxicity. The presence of the fluorophenyl group was noted to enhance cellular uptake and subsequent cytotoxic effects .
  • Inflammation Models : Research involving animal models demonstrated that certain derivatives exhibited significant anti-inflammatory effects when compared to standard treatments, indicating a promising therapeutic profile for inflammatory diseases .

Properties

CAS No.

852171-39-2

Molecular Formula

C23H19FN4O4S

Molecular Weight

466.49

IUPAC Name

7-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H19FN4O4S/c1-27-20-18(22(30)28(2)23(27)31)21(26-19(25-20)14-4-8-15(24)9-5-14)33-12-17(29)13-6-10-16(32-3)11-7-13/h4-11H,12H2,1-3H3

InChI Key

IYGXTNBEEMGZRI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

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